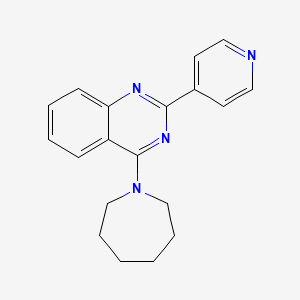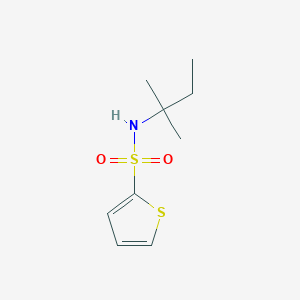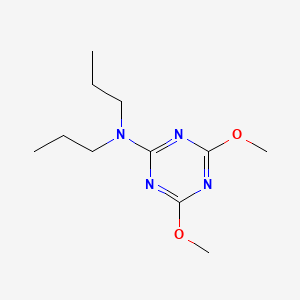
4-(1-azepanyl)-2-(4-pyridinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanyl)-2-(4-pyridinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative and has a unique chemical structure that makes it an attractive candidate for research.
Wirkmechanismus
The mechanism of action of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline involves the inhibition of the protein kinase activity of the epidermal growth factor receptor (EGFR). This inhibition results in the suppression of the downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline are largely attributed to its ability to inhibit EGFR. This inhibition leads to the suppression of cell proliferation, migration, and invasion. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline is its high potency and selectivity for EGFR inhibition. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline. One potential direction is the development of more effective methods for synthesizing and purifying this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurobiology and immunology. Finally, future studies could focus on developing new derivatives of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline with improved solubility and bioavailability for use in clinical settings.
In conclusion, 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline involves the reaction of 4-chloro-2-(4-pyridinyl)quinazoline with 1-azepanamine in the presence of a base such as potassium carbonate. The reaction takes place at an elevated temperature, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
The 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline compound has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied extensively for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-2-pyridin-4-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-6-14-23(13-5-1)19-16-7-3-4-8-17(16)21-18(22-19)15-9-11-20-12-10-15/h3-4,7-12H,1-2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYTTQUAYMNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azepanyl)-2-(4-pyridinyl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)





![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)


![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
